3-(仲丁基)-4-甲氧基苯甲醛

描述

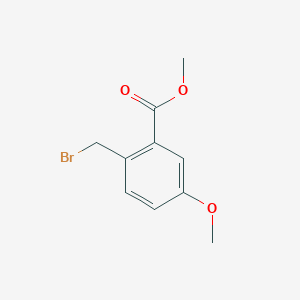

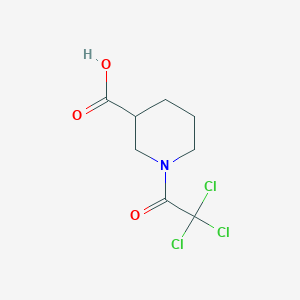

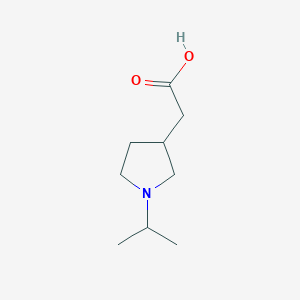

“3-(Sec-butyl)-4-methoxybenzaldehyde” is a complex organic compound. The “sec-butyl” part refers to a butyl group (four carbon alkyl group) attached at the secondary carbon . The “4-methoxybenzaldehyde” suggests a benzaldehyde derivative where a methoxy group (-OCH3) is attached at the 4th position of the benzene ring.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 5-bromo-3-sec-butyl-6-methyluracil involves condensation, cyclization, and bromination with a total yield of 60% . The synthesis process involves reacting sec-butylamine with solid phosgene to give an isocyanate ester, which is then reacted with methyl 3-aminocrotoacitate to produce uracil in the presence of sodium methoxide as a catalyst .Molecular Structure Analysis

The molecular structure of “3-(Sec-butyl)-4-methoxybenzaldehyde” would be characterized by a benzaldehyde core, a methoxy group at the 4th position, and a sec-butyl group at the 3rd position. The sec-butyl group would have a structure similar to that of sec-butyl acetate, which has a molecular weight of 116.1583 .Chemical Reactions Analysis

The chemical reactions involving sec-butyl groups can be complex. A study on the high-temperature reactions of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) revealed that these reactions involve the formation of highly energized adducts by the addition of H, CH3, or C2H5 to the butyl radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Sec-butyl)-4-methoxybenzaldehyde” would be influenced by its functional groups. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .科学研究应用

1. 还原和醚化过程中的催化活性

3-(仲丁基)-4-甲氧基苯甲醛用于催化活性,特别是在 Meerwein-Ponndorf-Verley (MPV) 还原和随后的醚化反应中。研究表明,在涉及 4-甲氧基苯甲醛和仲醇(如 2-丁醇)的过程中,会发生 MPV 还原和醚化串联过程,导致形成 4-甲氧基苄基仲丁基醚。这说明了该化合物在促进复杂化学转化中的潜力 (Popovych 等人,2018)。

2. 抗氧化活性

已经合成并评估了 4-甲氧基苯甲醛衍生物(如 3-氯-4-羟基-5-甲氧基苯甲醛和 3-溴-4-羟基-5-甲氧基苯甲醛)的抗氧化活性。这些研究表明这些衍生物具有显着的抗氧化特性,突出了 3-(仲丁基)-4-甲氧基苯甲醛在抗氧化剂开发中的潜力 (Rijal、Haryadi & Anwar,2022)。

3. 光谱和结构研究

已经使用 FTIR、NMR 和 UV-Vis 光谱等技术对与 4-甲氧基苯甲醛相关的化合物(如 4-己氧基-3-甲氧基苯甲醛)进行了光谱和结构研究。这些研究有助于我们了解此类化合物的分子结构和性质,这对于它们在各个科学领域的应用至关重要 (Abbas、Gökce & Bahçelī,2016)。

4. 席夫碱的合成

已经合成了 4-羟基-3-甲氧基苯甲醛(4-甲氧基苯甲醛的衍生物)的席夫碱,用于定性研究。这些化合物在绿色化学中很重要,并且已使用高效液相色谱 (HPLC) 和紫外 (UV) 分光光度法进行了分析,展示了它们在各种化学过程中的潜力 (Chigurupati 等人,2017)。

作用机制

The mechanism of action of “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific use. For instance, a compound with a similar sec-butyl group, 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5), belongs to the class of organic compounds known as benzophenones, which are organic compounds containing a ketone attached to two phenyl groups .

安全和危害

The safety and hazards associated with “3-(Sec-butyl)-4-methoxybenzaldehyde” would depend on its specific properties. For instance, a compound with a similar sec-butyl group, 4-tert-Butylcyclohexanone, is classified as Acute toxicity, Oral (Category 4), Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3), H302, H402, H412 .

未来方向

The future directions for “3-(Sec-butyl)-4-methoxybenzaldehyde” could involve exploring its potential applications in various fields. For instance, butylbenzene, a member of the alkylbenzene family, is a chemical compound characterized by a benzene ring substituted with a butyl group. It has several different isomers, each exhibiting unique properties and uses .

属性

IUPAC Name |

3-butan-2-yl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9(2)11-7-10(8-13)5-6-12(11)14-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBNYMVJDIRCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)